molecular formula C19H24N4O2S B2552420 5-((3-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-53-4

5-((3-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2552420
CAS No.: 851969-53-4
M. Wt: 372.49
InChI Key: LPGOIQVNJVIVSZ-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one class, a scaffold recognized for diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties . Its structure features a 3-methoxyphenyl group and a 4-methylpiperidinyl moiety, which may enhance lipophilicity and receptor-binding interactions.

Properties

IUPAC Name

5-[(3-methoxyphenyl)-(4-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-12-7-9-22(10-8-12)16(14-5-4-6-15(11-14)25-3)17-18(24)23-19(26-17)20-13(2)21-23/h4-6,11-12,16,24H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGOIQVNJVIVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(C2=CC(=CC=C2)OC)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((3-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including cytotoxicity, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure characterized by multiple functional groups that may contribute to its biological activity. The presence of the thiazolo-triazole moiety is particularly noteworthy, as similar structures have been associated with various pharmacological effects.

1. Cytotoxicity

Recent studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : The compound was tested against colon cancer cell lines (HCT116 and HT29) with IC50 values reported below 4 µM, indicating potent cytotoxicity. Some derivatives showed IC50 values under 1 µM, highlighting their potential as anticancer agents .
Cell LineIC50 Value (µM)
HCT116< 1
HT29< 1
Non-malignant cells> 10

2. Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes linked to cancer progression and other diseases:

  • Bcl-2 Inhibition : Preliminary data suggest that the compound may act as an inhibitor of Bcl-2, a protein that regulates apoptosis and is often overexpressed in cancers .
  • Other Targets : Further investigations are ongoing to identify additional enzyme targets and elucidate the mechanism of action.

3. Antimicrobial Activity

While primarily studied for its anticancer properties, there are indications that this compound may possess antimicrobial activity:

  • Compounds with similar structural features have shown effectiveness against various bacterial strains, suggesting that this compound could be explored for potential antimicrobial applications .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In one study involving human colon cancer models, treatment with this compound resulted in significant tumor reduction compared to control groups. The mechanism was linked to the induction of apoptosis in cancer cells through caspase activation and cell cycle arrest at the G2/M phase .

Research Findings

Research findings indicate that the biological activity of this compound is influenced by its structural components:

  • Piperidine Group : The inclusion of a piperidine moiety appears to enhance the cytotoxic effects against cancer cells. Modifications to this group could lead to even more potent analogs.

Scientific Research Applications

Anticancer Activity

One of the most notable applications of this compound is in the field of oncology. Research has demonstrated its potential as an anticancer agent. In vitro studies conducted by the National Cancer Institute on various cancer cell lines (including leukemia, lung cancer, and breast cancer) have shown that derivatives of this compound exhibit significant antitumor activity. The mechanism behind this activity may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Antimicrobial Properties

In addition to its anticancer effects, compounds with similar structural motifs have been studied for their antimicrobial properties. The presence of methoxy and piperidine groups can enhance interaction with microbial targets, potentially leading to effective treatments against bacterial and fungal infections.

Neuropharmacological Effects

The piperidine moiety suggests possible neuropharmacological applications. Compounds containing piperidine structures are often investigated for their effects on neurotransmitter systems, which could lead to developments in treatments for conditions like anxiety or depression.

Case Studies and Research Findings

  • Antitumor Activity Study :
    • A study evaluated the anticancer properties of several derivatives related to this compound against 60 different tumor cell lines. Results indicated that modifications to the thiazole and triazole components significantly influenced their effectiveness against specific cancer types .
  • Docking Studies :
    • Computational docking studies have been performed to predict how well these compounds interact with target proteins associated with cancer progression. These studies are crucial for understanding the binding affinities and potential mechanisms of action .
  • Synthesis Optimization :
    • Research focusing on optimizing synthesis conditions has revealed that varying reaction parameters can yield compounds with enhanced biological activities. For instance, altering the solvent or temperature during synthesis can lead to better yields and purities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular weights, bioactivities, and research findings:

Compound Name / ID (Reference) Substituents (R1, R2, R3) Molecular Weight (g/mol) Bioactivity Key Findings
Target Compound: 5-((3-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol R1: 3-Methoxyphenyl; R2: 4-Methylpiperidinyl 425.48 (calculated) Antitumor (inferred from analogs) Unique 4-methylpiperidinyl group may improve CNS penetration; 3-methoxyphenyl enhances lipophilicity.
5-((4-Chlorophenyl)amino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5f) R1: 4-Chlorophenylamino 319.75 Not specified High thermal stability (m.p. >280°C); characterized via NMR and LCMS.
5-(Furan-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2j) R1: Furan-2-yl 220.23 Antitumor (NCI-60 screening) Moderate cytotoxicity against leukemia cells; 61% yield.
5-((3,4,5-Trimethoxyphenyl)methyl)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one R1: 3,4,5-Trimethoxyphenyl; R2: Phenyl 437.45 Anticancer (HCT116, BEL-7402) Selective inhibition of cancer cells (IC50 <10 µM); low toxicity to normal cells.
5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol R1: 4-Ethoxy-3-methoxyphenyl; R2: 4-(3-Chlorophenyl)piperazinyl 567.08 Not specified ChemSpider ID 869344-07-0; potential CNS activity due to piperazinyl group.
5-(4-Fluorobenzylidene)-2-(3,4,5-trihydroxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one R1: 4-Fluorophenyl; R2: 3,4,5-Trihydroxyphenyl 396.34 Anticancer (BEL-7402) High cytotoxicity but increased toxicity to normal cells (L-02).

Key Structural and Functional Insights:

Substituent Effects on Bioactivity :

  • 3-Methoxyphenyl vs. 4-Chlorophenyl : The methoxy group in the target compound may enhance metabolic stability compared to electron-withdrawing groups like chlorine .
  • Piperidinyl vs. Piperazinyl Groups : The 4-methylpiperidinyl group in the target compound likely improves blood-brain barrier penetration compared to piperazinyl analogs (e.g., compound in ) .

Antitumor Selectivity: Compounds with 3,4,5-trimethoxyphenyl substituents (e.g., ) exhibit selective cytotoxicity against colorectal (HCT116) and liver (BEL-7402) cancer cells, whereas fluorinated analogs show higher toxicity to normal cells .

Enzyme Inhibition :

  • Thiazolo-triazolone derivatives with furan or thiophene substituents (e.g., ) demonstrate moderate Top1 inhibitory activity, suggesting the target compound’s methoxyphenyl group may optimize binding to similar targets .

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